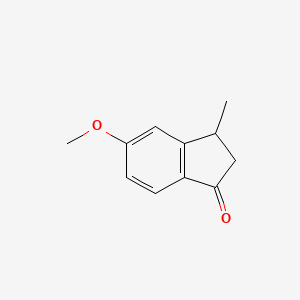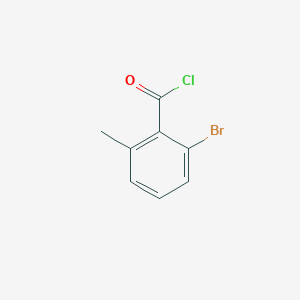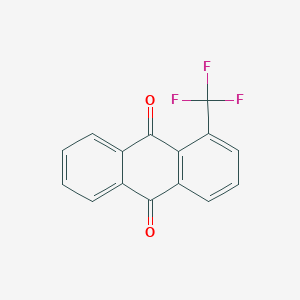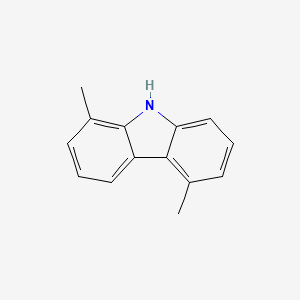
1,5-Dimethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, which consists of nitrogen-containing aromatic heterocyclic compounds Carbazoles are known for their unique structural properties, which include a fused tricyclic system with two benzene rings and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-9H-carbazole can be synthesized through various methods, including:
Palladium-catalyzed reactions: These involve the use of palladium catalysts to facilitate the formation of carbazole derivatives from anilines and dihaloarenes.
Dehydrogenative cyclization: This method uses iridium catalysts and copper cocatalysts to cyclize 2-aminobiphenyls into carbazoles.
Electrochemical polymerization: This technique involves the polymerization of carbazole monomers under electrochemical conditions to produce polycarbazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reactions due to their efficiency and high yield. The use of microwave irradiation and magnetically recoverable palladium nanocatalysts has also been explored to reduce reaction times and improve compatibility with various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dimethyl-9H-carbazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated or alkylated carbazole derivatives.
Applications De Recherche Scientifique
1,5-Dimethyl-9H-carbazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Topoisomerase Inhibition: The compound binds to topoisomerase enzymes, preventing them from unwinding DNA during replication, which leads to cell cycle arrest and apoptosis in cancer cells.
Actin Dynamics Disruption: It interferes with the normal organization of the actin cytoskeleton, affecting cell motility and division.
Molecular Signaling Pathways: The compound influences pathways such as the P53 signaling pathway in cancer cells and the AKT pathway in neuroprotection.
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-9H-carbazole can be compared with other similar compounds in the carbazole family:
2,7-Dimethyl-9H-carbazole: Similar structure but with methyl groups at the 2 and 7 positions, leading to different electronic properties and applications.
3,6-Dimethyl-9H-carbazole:
5,8-Dimethyl-9H-carbazole: Methyl groups at the 5 and 8 positions, known for its anticancer activity.
Propriétés
Numéro CAS |
51640-60-9 |
|---|---|
Formule moléculaire |
C14H13N |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1,5-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-5-4-8-12-13(9)11-7-3-6-10(2)14(11)15-12/h3-8,15H,1-2H3 |
Clé InChI |
DEQROWVQAJBTMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC(=C3NC2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


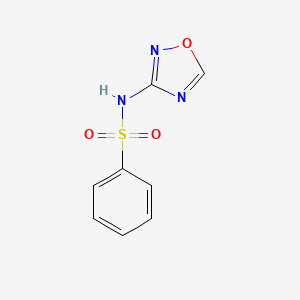
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)

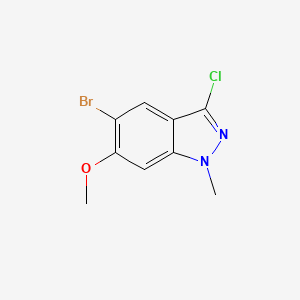
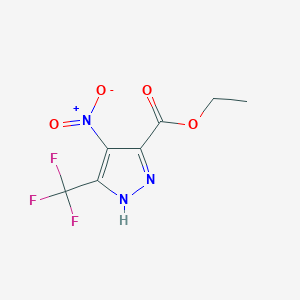
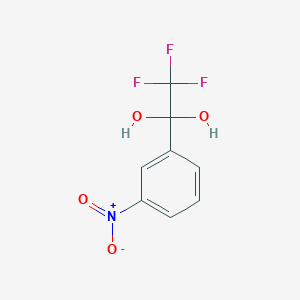
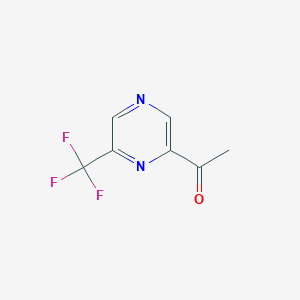

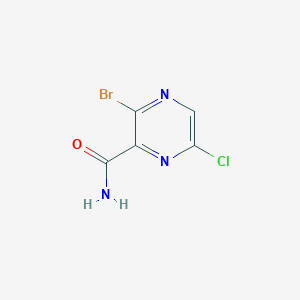
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
